molecular formula C17H16FN3O3S B10985974 methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10985974
M. Wt: 361.4 g/mol
InChI Key: PWWCLVLYDAYFAA-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole and thiazole moieties are known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions and other biomolecules, enhancing the compound’s biological activity. The ester group may facilitate cellular uptake and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity.

    Ethyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties. This makes it a unique and valuable compound for further research and development.

Biological Activity

Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that combines the structural features of an indole moiety with a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O3SC_{17}H_{16}FN_3O_3S, with a molecular weight of approximately 361.4 g/mol. The presence of fluorine in its structure is believed to enhance lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H16FN3O3SC_{17}H_{16}FN_3O_3S
Molecular Weight361.4 g/mol
IUPAC NameThis compound
CAS Number1401566-20-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole moiety engages in binding with various receptors and enzymes, which can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, studies have indicated that compounds with similar structures can inhibit c-Met phosphorylation, leading to reduced tumor growth and metastasis in cancer models .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity:
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells (MKN-45), suggesting its potential as an anticancer agent .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. Preliminary results indicate that it possesses activity against a range of bacterial strains, likely due to the presence of the thiazole ring which is known for its antimicrobial properties .

Anti-inflammatory Effects:
Emerging evidence suggests that thiazole derivatives may exhibit anti-inflammatory effects. Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related thiazole compounds:

  • Thiazole/Thiadiazole Analogues: A recent study designed and synthesized various thiazole derivatives, demonstrating promising activity against c-Met and other cancer-related targets. The most potent inhibitors exhibited IC50 values in the low nanomolar range .
  • Fluorinated Indoles: Research on fluorinated indoles has shown enhanced biological activity compared to their non-fluorinated counterparts, likely due to improved interaction with target proteins .

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[3-(6-fluoroindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16FN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-3-4-12(18)9-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22)

InChI Key

PWWCLVLYDAYFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F)C(=O)OC

Origin of Product

United States

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